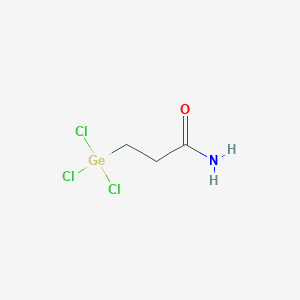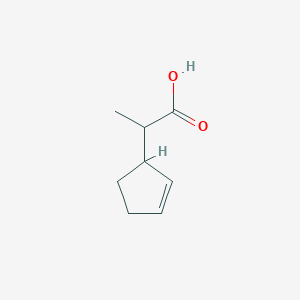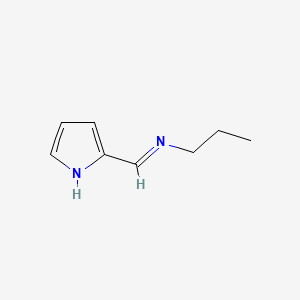
2-(N-Propylformimidoyl)pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-Propylformimidoyl)pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, which is a condensation reaction between a 1,4-dicarbonyl compound and an amine. For this compound, the reaction typically involves the use of 2,5-dimethoxytetrahydrofuran and N-propylamine in the presence of a catalytic amount of iron (III) chloride .
Industrial Production Methods
Industrial production of pyrrole derivatives often employs catalytic processes to enhance yield and selectivity. For instance, a manganese-catalyzed conversion of primary diols and amines can be used to produce this compound with high efficiency . This method is advantageous due to its atom economy and the use of water as a solvent, making it environmentally friendly.
化学反应分析
Types of Reactions
2-(N-Propylformimidoyl)pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, where the nitrogen atom in the pyrrole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkylated pyrroles.
科学研究应用
2-(N-Propylformimidoyl)pyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of conductive polymers and materials for electronic applications.
作用机制
The mechanism of action of 2-(N-Propylformimidoyl)pyrrole involves its interaction with specific molecular targets. The nitrogen atom in the pyrrole ring can form hydrogen bonds with biological molecules, influencing their function. Additionally, the compound can participate in redox reactions, affecting cellular processes and pathways .
相似化合物的比较
Similar Compounds
Pyrrole: The parent compound with a similar five-membered ring structure.
Imidazole: Another five-membered heterocycle with two nitrogen atoms.
Pyridine: A six-membered aromatic heterocycle with one nitrogen atom.
Uniqueness
2-(N-Propylformimidoyl)pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other pyrrole derivatives
属性
CAS 编号 |
74039-31-9 |
|---|---|
分子式 |
C8H12N2 |
分子量 |
136.19 g/mol |
IUPAC 名称 |
N-propyl-1-(1H-pyrrol-2-yl)methanimine |
InChI |
InChI=1S/C8H12N2/c1-2-5-9-7-8-4-3-6-10-8/h3-4,6-7,10H,2,5H2,1H3 |
InChI 键 |
KDZPOJUENUSECI-UHFFFAOYSA-N |
规范 SMILES |
CCCN=CC1=CC=CN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methyl-2-{[(3-methylphenyl)methyl]sulfanyl}pyridin-1-ium chloride](/img/structure/B14449513.png)
![N-[2-(4-Methylphenyl)-1-phenylethyl]-3-(trimethylsilyl)prop-2-ynamide](/img/structure/B14449523.png)
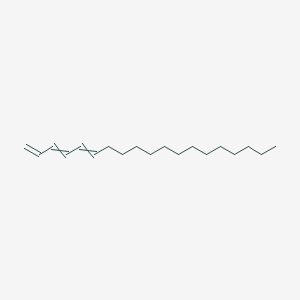

![N-[4-(Dimethylsulfamoyl)phenyl]-N-methylacetamide](/img/structure/B14449541.png)
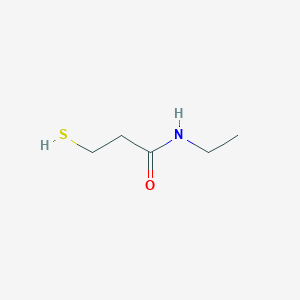
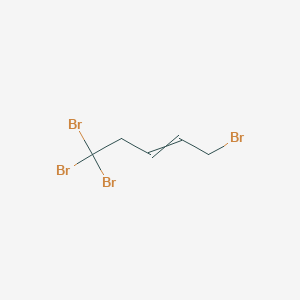
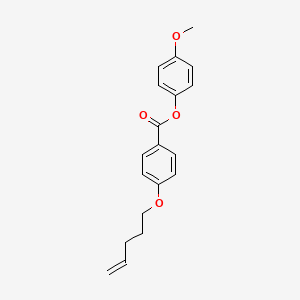
![1-Methyl-4-methylidenebicyclo[3.2.0]heptane](/img/structure/B14449580.png)
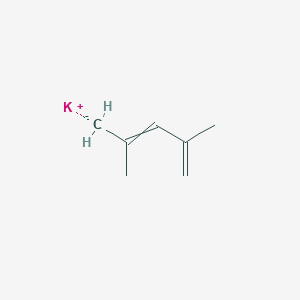

![(9R,10S,13S,14R,16S)-4-bromo-13-ethyl-15-hexyl-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-triene-14,18-diol;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate](/img/structure/B14449591.png)
